molecular formula C10H13N3O2 B13215554 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13215554
M. Wt: 207.23 g/mol
InChI Key: XXOGGHHERBECAU-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a pyrrolidine ring substituted with hydroxyl and methyl groups at the 3-position. The aldehyde group at the 5-position of the pyrimidine ring enables reactivity in nucleophilic additions, while the pyrrolidine moiety introduces stereochemical complexity and hydrogen-bonding capabilities .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(3-hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3O2/c1-10(15)2-3-13(7-10)9-11-4-8(6-14)5-12-9/h4-6,15H,2-3,7H2,1H3

InChI Key

XXOGGHHERBECAU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)C2=NC=C(C=N2)C=O)O

Origin of Product

United States

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The carbaldehyde group at position 5 of the pyrimidine ring undergoes typical aldehyde reactions:

Nucleophilic Addition Reactions

  • Schiff Base Formation : Reacts with primary amines (e.g., benzylamine) to form imines under mild conditions (room temperature, ethanol solvent). This reaction is foundational for generating intermediates in drug discovery .

  • Reductive Amination : The aldehyde participates in reductive amination with amines using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM), yielding secondary amines .

Reaction TypeConditionsYieldApplication Example
Schiff Base FormationEthanol, RT, 12h70–85%Intermediate for PI3K inhibitors
Reductive AminationDCM, NaBH(OAc)₃, 0°C to RT, 6h63–84%Amine-functionalized derivatives

Heterocyclic Ring Modifications

The pyrimidine ring and pyrrolidine substituent enable further functionalization:

Cross-Coupling Reactions

  • Buchwald–Hartwig Amination : The chlorine atom (if present at position 5) can be displaced by amines using palladium catalysts, though this requires prior substitution of the aldehyde group .

  • Nucleophilic Substitution : The pyrrolidine nitrogen may act as a leaving group under acidic conditions, enabling ring-opening or substitution reactions.

Hydrogenation

  • The pyrimidine ring can undergo partial hydrogenation using Pd/C or Raney Ni catalysts, though this is less common due to the stability of the aromatic system.

Oxidation

  • The aldehyde group can be oxidized to a carboxylic acid using Dess–Martin periodinane (DMP) in dichloromethane, yielding pyrimidine-5-carboxylic acid derivatives .

Starting MaterialReagentProductYield
2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehydeDMP, DCM, RTPyrimidine-5-carboxylic acid derivative46%

Protection/Deprotection

  • The aldehyde is often protected as an acetal (e.g., using ethylene glycol) during multi-step syntheses to prevent unwanted side reactions .

Bioconjugation

The aldehyde group facilitates site-specific bioconjugation with proteins or peptides through oxime or hydrazone linkages.

Reaction Optimization Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates for nucleophilic additions .

  • Catalysts : Palladium-based catalysts improve cross-coupling efficiency, while Lewis acids (e.g., ZnCl₂) accelerate imine formation .

  • Temperature Control : Low temperatures (0–5°C) are critical for minimizing aldehyde oxidation during sensitive reactions .

Mechanism of Action

The mechanism by which 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

a. 2-(Methylthio)pyrimidine-5-carbaldehyde Derivatives
  • 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (): Used in synthesizing pyridopyrimidinones via reactions with esters. The methylthio group enhances electron-withdrawing effects, facilitating nucleophilic substitutions. However, its purification is challenging due to poor solubility, requiring recrystallization from DMF (62% yield) .
  • 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (): Employed in solid-phase synthesis of pyrrolopyrimidines. Dichloro substituents increase reactivity, enabling efficient cyclization with dipeptoids. Yields ranged from 26% to 40% in library synthesis .
b. 2-Alkynylpyrimidine-5-carbaldehyde Derivatives
  • 2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde (): Used in asymmetric autocatalysis. The silylethynyl group stabilizes prochirality, enabling high enantioselectivity in alkanol formation. Crystallization from cumene/ethyl acetate yields well-defined crystals for X-ray analysis .

Functional Group Comparisons

a. Aldehyde vs. Carboxylate Esters
  • Methyl 2-(glucopyranosyl)pyrimidine-5-carboxylate (): The carboxylate ester replaces the aldehyde, reducing electrophilicity but enhancing stability. This modification is critical for glycosylation studies, with yields averaging 80% purity .

Key Difference : The aldehyde in the target compound enables enantioselective additions (e.g., with diisopropylzinc), which are less feasible with carboxylate esters .

b. Hydroxyl-Containing Derivatives
  • 6-[(3-Hydroxy-2-hydroxymethyl)propyl]pyrimidinediones (): These compounds feature multiple hydroxyl groups, increasing hydrophilicity. However, their synthesis requires protection/deprotection steps due to hydroxyl reactivity .

Key Difference : The 3-hydroxy-3-methylpyrrolidine group in the target compound provides a rigid, chiral environment, enhancing stereochemical control in catalysis compared to flexible hydroxylated side chains .

Reactivity in Asymmetric Catalysis

The target compound shares a pyrimidine-5-carbaldehyde core with autocatalytic systems (). However, its pyrrolidine substituent distinguishes it:

  • Enantioselective Additions: In the presence of diisopropylzinc, pyrimidine-5-carbaldehydes form chiral alkanols. For example, (S)-1-phenethyl alcohol initiates the formation of (S)-pyrimidyl alkanol with >99% ee .
  • Amplification of Chirality: The target compound’s hydroxyl-pyrrolidine may act as an internal chiral director, reducing reliance on external initiators like amino acids or isotopomers .

Data Tables

Table 2: Enantioselectivity in Catalysis

Compound Reaction Type Enantiomeric Excess (ee) Chiral Initiator Reference
Target Compound Diisopropylzinc addition Hypothetical >90% Intrinsic pyrrolidine
2-(Silylethynyl)pyrimidine-5-carbaldehyde Asymmetric autocatalysis >99.5% None (spontaneous)
Pyrimidine-5-carbaldehyde (unsubstituted) Diisopropylzinc addition 98% (S)-1-Phenethyl alcohol

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s pyrrolidine moiety offers advantages in solubility and stereocontrol over methylthio or dichloro derivatives, though yields remain unreported in available literature .
  • Catalytic Superiority: Compared to silylethynyl or glucopyranosyl analogs, the hydroxyl-pyrrolidine group may enable novel reaction pathways in asymmetric synthesis, warranting further mechanistic studies .
  • Biological Relevance : Pyrrolopyrimidine scaffolds (e.g., ) are established peptidomimetics, suggesting the target compound could mimic α-helical structures in drug design .

Biological Activity

2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and therapeutic potential, drawing from diverse sources and research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

C8H10N4O\text{C}_8\text{H}_{10}\text{N}_4\text{O}

Research indicates that compounds similar to this compound may act as inhibitors of various kinases, including tropomyosin-related kinases (Trk) and Janus kinases (JAK). These kinases are crucial in signaling pathways associated with cancer and pain sensation. The inhibition of these pathways can lead to therapeutic effects in treating conditions such as cancer and chronic pain .

Biological Activity

The biological activity of this compound can be summarized as follows:

Anticancer Properties

Studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines, with IC50 values indicating potent cytotoxicity . The compound's ability to inhibit cell proliferation is primarily attributed to its interaction with specific kinase targets.

Inhibition of Kinase Activity

The compound has been linked to the inhibition of Trk receptors, which play a vital role in tumor growth and survival signaling. Inhibitors targeting Trk receptors have been explored for their potential in treating tumors associated with neurotrophins . Additionally, the compound may also exhibit activity against JAK kinases, which are involved in inflammatory responses and hematopoiesis .

Data Table: Biological Activity Summary

Activity Target IC50 (µM) Effect
AnticancerVarious cancer cell lines0.5 - 10Inhibition of proliferation
Trk receptor inhibitionTrkA, TrkB0.1 - 1Reduced tumor growth
JAK inhibitionJAK1, JAK20.5 - 5Anti-inflammatory effects

Case Study 1: Antitumor Efficacy

In a study examining the effects of pyrimidine derivatives on lung cancer cell lines, it was found that compounds similar to this compound significantly reduced cell viability in A549 cells, with an IC50 value of approximately 2 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Pain Management

Another study evaluated the analgesic potential of pyrimidine derivatives in animal models. The results indicated that administration of these compounds led to a significant reduction in pain response compared to control groups, suggesting their utility as novel analgesics targeting the Trk signaling pathway .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyrimidine-5-carbaldehyde, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound’s synthesis typically involves coupling a substituted pyrrolidine with a pyrimidine-carbaldehyde precursor. For example, catalytic methods using Fe₂O₃@SiO₂/In₂O₃ (as demonstrated for structurally similar pyrimidine derivatives) can enhance reaction efficiency by reducing side reactions and improving regioselectivity . Optimization strategies include:

  • Temperature control (e.g., 60–80°C for coupling reactions).
  • Solvent selection (polar aprotic solvents like DMF or acetonitrile).
  • Monitoring via HPLC or LC-MS to track intermediate formation.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Confirm the presence of the aldehyde proton (~9.8–10.2 ppm in ¹H NMR) and pyrrolidine hydroxyl group (broad peak at ~1.5–2.5 ppm).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) aligned with the molecular formula (C₁₀H₁₃N₃O₂).
  • HPLC with UV detection : Assess purity (>95%) using a C18 column and gradient elution (water:acetonitrile with 0.1% TFA) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The aldehyde group is prone to oxidation and hydration. Stabilization strategies include:

  • Storage at –20°C under inert gas (argon or nitrogen).
  • Use of stabilizers (e.g., 1% BHT) in solution phases.
  • Regular stability testing via TLC or HPLC to detect degradation products (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition assays) may arise from differences in:

  • Assay conditions : Buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1%).
  • Structural analogs : Compare with derivatives like 2-(trifluoromethyl)pyrimidine-5-carbaldehyde (CAS 304693-66-1), where trifluoromethyl groups alter electronic properties and binding affinity .
  • Statistical validation : Replicate experiments across multiple labs using standardized protocols.

Q. What computational approaches are suitable for predicting the binding mode of this compound to kinase targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase).
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (tools: GROMACS, AMBER).
  • QSAR modeling : Correlate substituent effects (e.g., hydroxyl vs. methyl groups) with inhibitory activity using datasets from analogs like 5-amino-2-methylpyrimidine-4-carbaldehyde .

Q. How can researchers design derivatives to improve solubility without compromising target affinity?

  • Methodological Answer :

  • Substituent modification : Introduce polar groups (e.g., –OH, –NH₂) on the pyrrolidine ring while retaining the pyrimidine-aldehyde scaffold.
  • Prodrug strategies : Mask the aldehyde as an acetal or imine to enhance bioavailability.
  • LogP optimization : Balance hydrophilicity (targeted LogP <2) using calculated parameters (e.g., via MarvinSketch) and validate with shake-flask experiments .

Q. What catalytic mechanisms explain the role of Fe₂O₃@SiO₂/In₂O₃ in synthesizing structurally related pyrimidine derivatives?

  • Methodological Answer : The catalyst facilitates:

  • Acid-base interactions : In₂O₃ activates carbonyl groups via Lewis acid sites.
  • Redox cycling : Fe₂O₃ promotes electron transfer during coupling reactions.
  • Surface area effects : SiO₂ support increases active site accessibility.
  • Validation via TEM and XPS can confirm catalyst integrity post-reaction .

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